molecular formula C23H30N4OS B2828254 N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476438-75-2

N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2828254
CAS No.: 476438-75-2
M. Wt: 410.58
InChI Key: LEKHMTQBFWOTKZ-UHFFFAOYSA-N
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Description

N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, an adamantane core, and a benzylsulfanyl group. Triazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential biological activities. Given the known activities of other 1,2,4-triazole derivatives, it could be of interest in the development of new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzylsulfanyl group is introduced through nucleophilic substitution reactions, while the adamantane core is incorporated via amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted triazole compounds .

Mechanism of Action

The mechanism of action of N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind with enzymes and receptors, inhibiting their activity. The benzylsulfanyl group enhances the compound’s binding affinity, while the adamantane core provides stability and rigidity to the molecule .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Trazodone: A triazole-based antidepressant.

Uniqueness

N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to its combination of a triazole ring, benzylsulfanyl group, and adamantane core. This unique structure imparts distinct biological activities and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

N-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4OS/c1-2-27-20(25-26-22(27)29-15-16-6-4-3-5-7-16)14-24-21(28)23-11-17-8-18(12-23)10-19(9-17)13-23/h3-7,17-19H,2,8-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKHMTQBFWOTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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